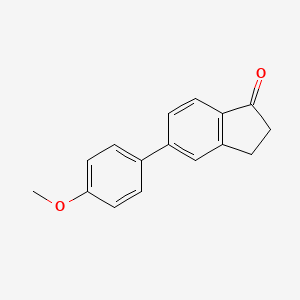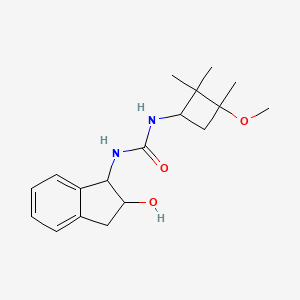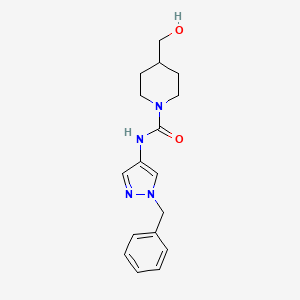![molecular formula C19H27NO3 B6640522 2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)
2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone, commonly known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors in the brain. CP 47,497 was first synthesized in the mid-1990s by Pfizer as part of their research into the endocannabinoid system. Since then, it has been extensively studied for its potential therapeutic applications and its effects on the human body.
作用機序
CP 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. It binds to these receptors and activates them, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
CP 47,497 has been shown to have a variety of physiological and biochemical effects on the human body. These include:
- Analgesia: CP 47,497 has been shown to exhibit potent analgesic effects in animal models of pain.
- Anti-inflammatory effects: CP 47,497 has been shown to have anti-inflammatory effects in animal models of inflammation.
- Appetite stimulation: CP 47,497 has been shown to stimulate appetite in animal models.
- Neuroprotection: CP 47,497 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
- Cardiovascular effects: CP 47,497 has been shown to have cardiovascular effects, including vasodilation and decreased blood pressure.
実験室実験の利点と制限
CP 47,497 has several advantages and limitations for use in laboratory experiments. Advantages include its potent and selective agonism of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. Limitations include its potential for abuse and its lack of specificity for the CB1 receptor, which can make it difficult to interpret results from experiments.
将来の方向性
There are several potential future directions for research on CP 47,497. These include:
- Further studies on its potential therapeutic applications, particularly in the field of pain management.
- Studies on its potential for abuse and addiction.
- Studies on its effects on the immune system and its potential for use in the treatment of autoimmune diseases.
- Studies on its effects on the endocrine system and its potential for use in the treatment of metabolic disorders.
- Studies on its effects on the central nervous system and its potential for use in the treatment of neurodegenerative diseases.
合成法
CP 47,497 is synthesized through a multi-step chemical process that involves the condensation of 2-(2-methoxyphenyl)-1-pyrrolidin-1-yl-ethanone with cyclohexanone, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is then purified through chromatography to obtain pure CP 47,497.
科学的研究の応用
CP 47,497 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Research has shown that CP 47,497 exhibits potent analgesic effects in animal models of pain, and it has been suggested that it may be useful in the treatment of chronic pain conditions such as neuropathic pain and cancer-related pain.
特性
IUPAC Name |
2-(1-hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-23-17-10-4-3-8-15(17)16-9-7-13-20(16)18(21)14-19(22)11-5-2-6-12-19/h3-4,8,10,16,22H,2,5-7,9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQPLCDEVHJBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2C(=O)CC3(CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Hydroxycyclohexyl)methyl]-3-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B6640447.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B6640454.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]urea](/img/structure/B6640467.png)

![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640477.png)
![2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6640488.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)

![1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone](/img/structure/B6640500.png)
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640510.png)
![N-[1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6640524.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640530.png)